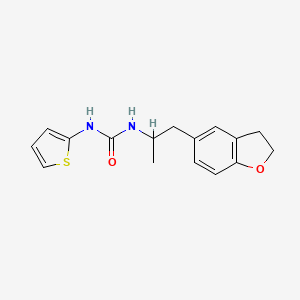
1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C16H18N2O2S and its molecular weight is 302.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-2-yl)urea is a compound of interest due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies.
Structural Overview
The compound features a benzofuran moiety , which is known for its diverse biological activities. The presence of both a thiophenyl and a urea functional group enhances its potential for interacting with biological targets. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Benzofuran | A fused aromatic ring known for various pharmacological properties. |
| Thiophenyl | A five-membered ring containing sulfur, contributing to the compound's reactivity. |
| Urea Group | Known for forming hydrogen bonds and participating in biological interactions. |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Benzofuran : Cyclization reactions using ortho-hydroxyaryl ketones.
- Alkylation : Introducing the propan-2-yl group through alkylation with suitable reagents.
- Urea Formation : Reaction with thiophenes to form the urea linkage under basic conditions.
Anticancer Properties
Research indicates that compounds containing urea and thiophene groups often exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown:
- Inhibition of Cell Proliferation : A study demonstrated that urea derivatives exhibited GI50 values (concentration required to inhibit cell growth by 50%) ranging from 15 to 30 μM against various cancer cell lines including breast and lung cancer cells .
Antimicrobial Activity
Compounds with thiophene and urea functionalities have also been evaluated for their antimicrobial effects. Notably:
- Broad-Spectrum Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 0.03 μg/mL against Staphylococcus aureus .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The urea moiety can interact with enzyme active sites, inhibiting their function.
- Receptor Binding : The structural features allow binding to specific receptors involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : Compounds similar to this have been shown to influence ROS levels, contributing to their anticancer effects.
Case Studies
Several studies have reported on the biological activities of related compounds:
- Antitumor Activity Study : A derivative was tested against multiple cancer cell lines, showing selective toxicity with a GI50 value of 21 μM against ovarian cancer cells .
- Antimicrobial Efficacy : A series of thiourea derivatives demonstrated potent antibacterial activity, highlighting the significance of the thiophene structure in enhancing efficacy against pathogens .
特性
IUPAC Name |
1-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11(17-16(19)18-15-3-2-8-21-15)9-12-4-5-14-13(10-12)6-7-20-14/h2-5,8,10-11H,6-7,9H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUFMENOGBZKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














